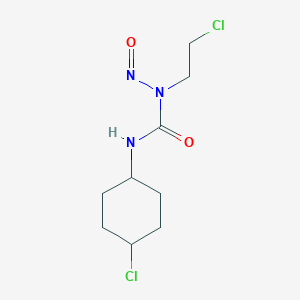
3-(4-Chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/YS4740100 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) database. It is known for its applications in various industrial and scientific fields, particularly in occupational safety and health. The compound is used to monitor and control workplace chemical hazards, ensuring the safety of workers exposed to potentially harmful substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/YS4740100 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and effectiveness of the compound for its intended applications. The synthetic routes typically involve a series of chemical reactions, including oxidation, reduction, and substitution reactions, under controlled conditions.
Industrial Production Methods
Industrial production of NIOSH/YS4740100 follows standardized procedures to maintain consistency and quality. The production process includes the use of advanced analytical methods to monitor the concentration of the compound and ensure its stability. The methods used in industrial production are often adapted from the NIOSH Manual of Analytical Methods (NMAM), which provides guidelines for sampling and analysis of workplace contaminants .
Analyse Chemischer Reaktionen
Types of Reactions
NIOSH/YS4740100 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often analyzed using advanced techniques such as ion chromatography and mass spectrometry to ensure their purity and effectiveness .
Wissenschaftliche Forschungsanwendungen
NIOSH/YS4740100 has a wide range of scientific research applications, including:
Chemistry: The compound is used in analytical chemistry to monitor and control chemical hazards in the workplace.
Biology: In biological research, it is used to study the effects of chemical exposure on living organisms.
Medicine: The compound is used in medical research to develop new treatments and therapies for diseases caused by chemical exposure.
Industry: In industrial applications, NIOSH/YS4740100 is used to ensure the safety of workers by monitoring and controlling exposure to hazardous substances
Wirkmechanismus
The mechanism of action of NIOSH/YS4740100 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, including changes in gene expression, protein function, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NIOSH/YS4740100 can be compared with other similar compounds, such as:
Volatile Organic Compounds (VOCs): These compounds are also monitored using NIOSH methods to ensure workplace safety.
Polycyclic Aromatic Hydrocarbons (PAHs): These compounds are analyzed using similar analytical methods to study their distribution and effects in the environment.
Uniqueness
The uniqueness of NIOSH/YS4740100 lies in its specific applications in occupational safety and health. Unlike other compounds, it is specifically designed to monitor and control chemical hazards in the workplace, making it an essential tool for ensuring worker safety.
Eigenschaften
CAS-Nummer |
74729-48-9 |
|---|---|
Molekularformel |
C9H15Cl2N3O2 |
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
3-(4-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-3-1-7(11)2-4-8/h7-8H,1-6H2,(H,12,15) |
InChI-Schlüssel |
BHICFHJOLKUARC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



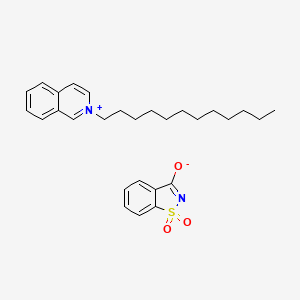

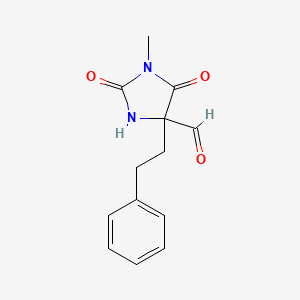
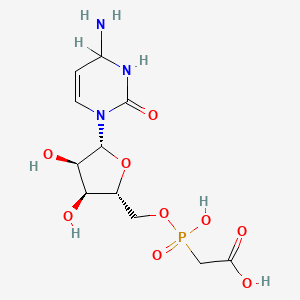
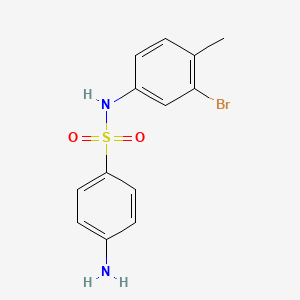
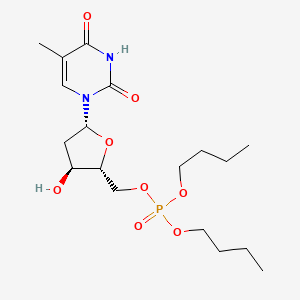
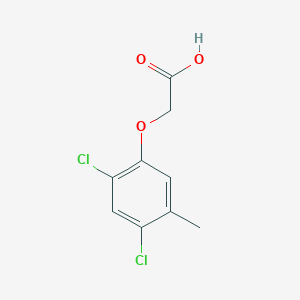
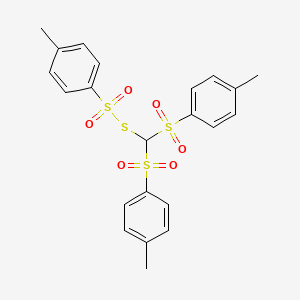
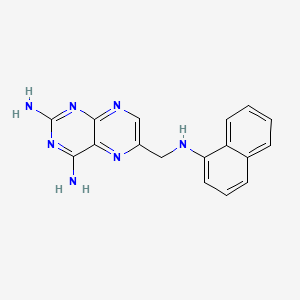

![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)

